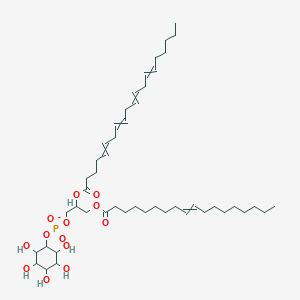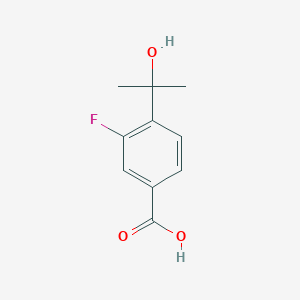![molecular formula C10H20N2OSi B13977476 Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane is a chemical compound with the molecular formula C11H22N2OSi It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane typically involves the reaction of 3-methylpyrazole with a suitable silane reagent. One common method is the reaction of 3-methylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced silane derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the trimethylsilyl group.
科学研究应用
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
相似化合物的比较
Similar Compounds
- Trimethyl-[2-[(3-phenylpyrazol-1-yl)methoxy]ethyl]silane
- Trimethyl-[2-[(3-bromopyrazol-1-yl)methoxy]ethyl]silane
- Trimethyl-[2-[(3-chloropyrazol-1-yl)methoxy]ethyl]silane
Uniqueness
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane is unique due to the presence of the 3-methylpyrazole moiety, which imparts distinct chemical and biological properties. The methyl group on the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds with different substituents on the pyrazole ring.
属性
分子式 |
C10H20N2OSi |
|---|---|
分子量 |
212.36 g/mol |
IUPAC 名称 |
trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C10H20N2OSi/c1-10-5-6-12(11-10)9-13-7-8-14(2,3)4/h5-6H,7-9H2,1-4H3 |
InChI 键 |
SDYONBPAYLFSSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)COCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


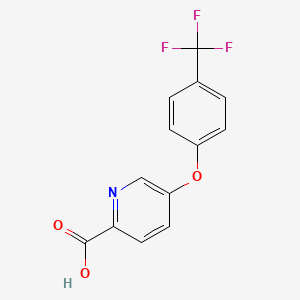

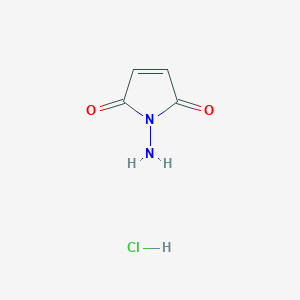
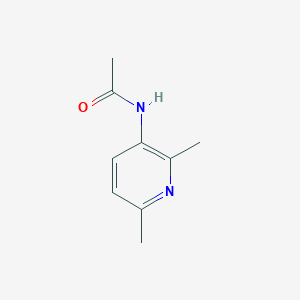
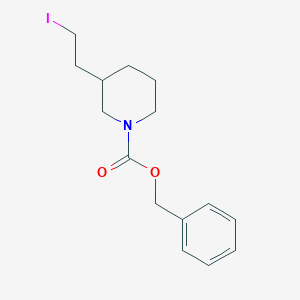
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
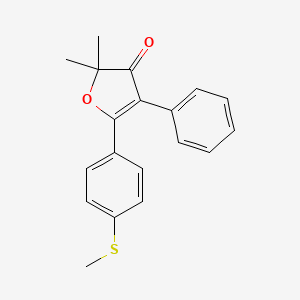

![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)

![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)
